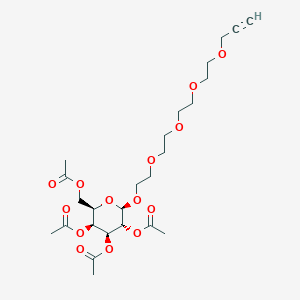

Propargil-PEG5-tetra-Ac-beta-D-galactosa

Descripción general

Descripción

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. It is a crosslinker that contains a propargyl group and beta-D-galactose. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages . The presence of beta-D-galactose enhances the solubility of the compound in aqueous media and increases the selectivity of the PEGylation reaction .

Aplicaciones Científicas De Investigación

Química de clic

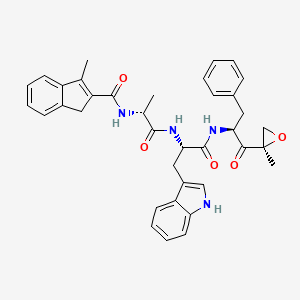

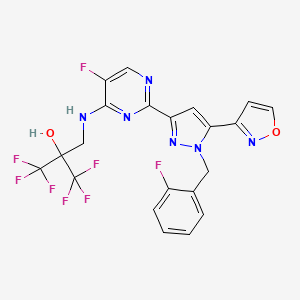

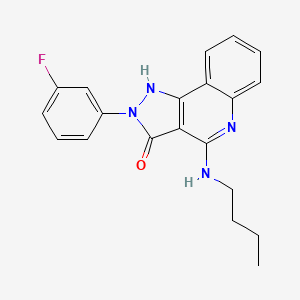

Propargil-PEG5-tetra-Ac-beta-D-galactosa es un entrecruzador listo para Química de clic {svg_1} {svg_2} {svg_3}. Los grupos propargilo en el compuesto pueden reaccionar con compuestos o biomoléculas que contienen azida a través de la Química de clic azida-alquino catalizada por cobre {svg_4} {svg_5} {svg_6}. Esta reacción produce enlaces triazólicos estables {svg_7} {svg_8} {svg_9}.

Mejora de la solubilidad

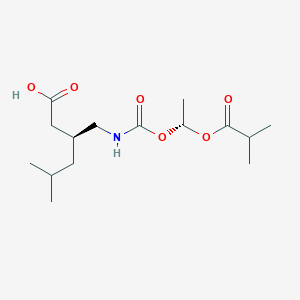

La presencia de D-galactosa en this compound aumenta su solubilidad en medios acuosos {svg_10} {svg_11}. Esta propiedad es beneficiosa en diversas aplicaciones de investigación donde la solubilidad juega un papel crucial.

PEGilación selectiva

This compound puede utilizarse para la reacción de PEGilación selectiva {svg_12} {svg_13}. La PEGilación es un proceso de unión de cadenas de polímero de polietilenglicol (PEG) a moléculas, que puede mejorar la seguridad y la eficacia de muchos agentes terapéuticos.

Bioconjugación

El compuesto puede utilizarse en la bioconjugación, una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula {svg_14} {svg_15} {svg_16}. El grupo propargilo en el compuesto puede reaccionar con biomoléculas que contienen azida para formar un enlace estable {svg_17} {svg_18} {svg_19}.

Administración de fármacos

This compound puede utilizarse potencialmente en sistemas de administración de fármacos {svg_20}. El proceso de PEGilación puede mejorar el potencial terapéutico de los fármacos al mejorar su estabilidad, solubilidad y vida media.

Reactivo de investigación

Este compuesto se utiliza a menudo como reactivo de grado de investigación para fines de investigación {svg_21}. Se utiliza habitualmente en laboratorios para diversos montajes experimentales.

Mecanismo De Acción

Target of Action

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . Its primary targets are azide-bearing compounds or biomolecules . The propargyl groups in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction between Propargyl-PEG5-tetra-Ac-beta-D-galactose and its targets results in the formation of stable triazole linkages . This is achieved through a copper-catalyzed azide-alkyne Click Chemistry reaction .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG5-tetra-Ac-beta-D-galactose are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules

Pharmacokinetics

It’s known that the presence of d-galactose in the compound increases its solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This allows for the creation of complex structures through Click Chemistry reactions .

Action Environment

The action of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be influenced by environmental factors such as the presence of copper, which is necessary for the catalysis of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that the hydration level of the environment could also influence its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves multiple steps. Initially, polyethylene glycol (PEG) is functionalized with a propargyl group. This is followed by the acetylation of beta-D-galactose to form tetra-acetyl-beta-D-galactose. The final step involves the conjugation of the propargyl-PEG and tetra-acetyl-beta-D-galactose under specific reaction conditions to yield Propargyl-PEG5-tetra-Ac-beta-D-galactose .

Industrial Production Methods: Industrial production of Propargyl-PEG5-tetra-Ac-beta-D-galactose typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, but it can also be manufactured in GMP-grade for clinical applications .

Análisis De Reacciones Químicas

Types of Reactions: Propargyl-PEG5-tetra-Ac-beta-D-galactose primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions: The common reagents used in the click chemistry reaction with Propargyl-PEG5-tetra-Ac-beta-D-galactose include azide-bearing compounds or biomolecules, copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is typically carried out in an aqueous medium at room temperature .

Major Products Formed: The major product formed from the reaction of Propargyl-PEG5-tetra-Ac-beta-D-galactose with azide-bearing compounds is a stable triazole linkage.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-ZLOLNMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

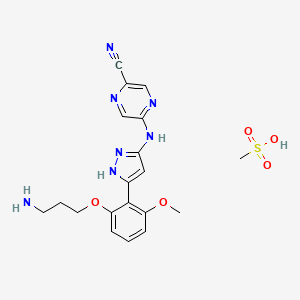

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)